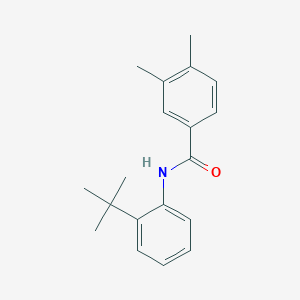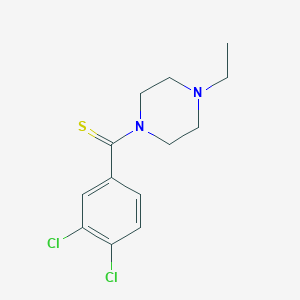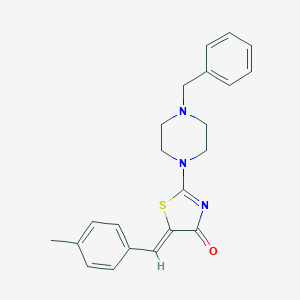
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide, commonly known as BKM120, is a small molecule inhibitor of class I phosphatidylinositol 3-kinase (PI3K). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.
Aplicaciones Científicas De Investigación
BKM120 has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. BKM120 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Mecanismo De Acción
BKM120 inhibits the N-(2-tert-butylphenyl)-3,4-dimethylbenzamide/AKT/mTOR pathway, which is frequently dysregulated in cancer cells. This pathway plays a key role in cell growth, survival, and metabolism. By inhibiting this pathway, BKM120 can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
BKM120 has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. BKM120 has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in other diseases such as multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BKM120 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, providing a wealth of information on its potential therapeutic applications. However, BKM120 also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy may be limited by the development of drug resistance.
Direcciones Futuras
There are several future directions for research on BKM120. One area of focus is the identification of biomarkers that can predict response to BKM120 treatment. This could help to identify patients who are most likely to benefit from the drug. Another area of focus is the development of combination therapies that can enhance the efficacy of BKM120. Finally, there is a need for further research on the long-term effects of BKM120 treatment, as well as its potential use in other diseases beyond cancer.
Métodos De Síntesis
BKM120 can be synthesized using a multistep process that involves the reaction of 2-tert-butylphenylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an acid chloride to yield the final product, BKM120. The synthesis of BKM120 has been optimized to increase the yield and purity of the final product.
Propiedades
Fórmula molecular |
C19H23NO |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N-(2-tert-butylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-13-10-11-15(12-14(13)2)18(21)20-17-9-7-6-8-16(17)19(3,4)5/h6-12H,1-5H3,(H,20,21) |
Clave InChI |
BKBVZHOWKCJVNH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-bromo-4-(2,3-dimethoxyphenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296576.png)
![8-bromo-6-fluoro-4-(3-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296577.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296578.png)
![4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296580.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296583.png)
![4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296584.png)
![4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B296585.png)

![4-[(4-methylpiperazin-1-yl)-sulfanylmethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B296588.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296595.png)
![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)